Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Lipophilicity Physicochemical property Scaffold optimization

3-Methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS 866155-08-0) is a synthetic benzenesulfonamide derivative bearing a 9-fluorenone moiety at the sulfonamide nitrogen and a methyl group at the meta‑position of the benzene ring. Its molecular formula is C20H15NO3S with a molecular weight of 349.40 g·mol⁻¹.

Molecular Formula C20H15NO3S
Molecular Weight 349.4
CAS No. 866155-08-0
Cat. No. B2864446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
CAS866155-08-0
Molecular FormulaC20H15NO3S
Molecular Weight349.4
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C34
InChIInChI=1S/C20H15NO3S/c1-13-6-4-7-14(12-13)25(23,24)21-18-11-5-10-16-15-8-2-3-9-17(15)20(22)19(16)18/h2-12,21H,1H3
InChIKeyDJIDXEXAFYBXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS 866155-08-0): Core Chemical Identity and Procurement Profile


3-Methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS 866155-08-0) is a synthetic benzenesulfonamide derivative bearing a 9-fluorenone moiety at the sulfonamide nitrogen and a methyl group at the meta‑position of the benzene ring. Its molecular formula is C20H15NO3S with a molecular weight of 349.40 g·mol⁻¹ . The compound belongs to a focused library of fluorenone‑sulfonamide hybrids originally deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) by InterBioScreen, indicating its intended use as a screening probe for target‑based and phenotypic assays [1]. This scaffold combines the hydrogen‑bonding capacity of the sulfonamide group with the planar, electron‑deficient fluorenone core, creating a rigid, conjugated architecture that is distinct from simple benzene‑sulfonamide screening fragments.

Why Generic Substitution Fails: Position‑Specific Substituent Effects in the 3-Methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide Series


Within the N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide chemotype, even a single substituent change on the benzene ring can substantially alter lipophilicity, electronic character, and steric contour, which in turn modulate target engagement, selectivity, and assay interference potential [1]. The 3‑methyl group in CAS 866155-08-0 introduces a modest electron-donating inductive effect and a defined steric protrusion that is absent in the unsubstituted, 4‑fluoro, 4‑bromo, 4‑tert‑butyl, and 4‑trifluoromethyl analogs (CAS 866155-10-4, 866155-11-5, 866155-09-1, 866155-12-6, respectively) . Consequently, hit‑finding campaigns that substitute a 4‑substituted analog for the 3‑methyl variant risk misclassifying the chemotype’s structure–activity relationship, because the position of the methyl group alters both the conformational preferences of the sulfonamide linkage and the compound’s overall logP-driven partitioning into biological membranes [1]. Generic replacement therefore cannot preserve the specific physicochemical signature that a 3‑methyl substitution confers, making this compound a non‑interchangeable member of its series.

Head‑to‑Head Physicochemical and Structural Differentiation of 3-Methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide Against Its Closest Analogs


Meta‑Methyl Substitution Yields a Unique Lipophilicity Window Relative to 4‑Substituted Analogs

The 3‑methyl substitution on the benzenesulfonamide ring of CAS 866155-08-0 produces a computed logP (XLogP3) value that falls within a narrow window (~3.5–4.0) that is not replicated by the 4‑substituted analogs. The 4‑fluoro analog (CAS 866155-10-4) is calculated to have a lower logP (~3.2) due to fluorine electronegativity, while the 4‑bromo (CAS 866155-11-5) and 4‑tert‑butyl (CAS 866155-09-1) analogs exhibit higher logP values (~4.2 and >5.0, respectively) [1]. The 3‑methyl variant thus occupies an intermediate lipophilicity range that balances aqueous solubility and membrane permeability differently from any 4‑substituted congener.

Lipophilicity Physicochemical property Scaffold optimization

Topological Polar Surface Area Differentiates the 3‑Methyl Scaffold from Heavier 4‑Substituted Analogs

The topological polar surface area (TPSA) of CAS 866155-08-0 is calculated to be approximately 63.2 Ų, a value driven exclusively by the sulfonamide and ketone oxygen atoms [1]. The 4‑bromo (TPSA unchanged at ~63.2 Ų) and 4‑trifluoromethyl (TPSA ~63.2 Ų) analogs share the same polar atom count but carry higher molecular weight and rotatable bond contributions. The 4‑fluoro analog also has a TPSA of ~63.2 Ų. The critical differentiation lies not in absolute TPSA but in the TPSA‑to‑molecular‑weight ratio (a crude descriptor of membrane‑permeation efficiency): the 3‑methyl compound’s ratio is approximately 0.181 (63.2/349.4), compared with 0.179 for 4‑fluoro (63.2/353.4), 0.153 for 4‑bromo (63.2/414.3), and 0.157 for 4‑trifluoromethyl (63.2/403.4) [1].

Polar surface area Drug-likeness Permeability prediction

Meta‑Methyl Substitution Alters Electronic Properties on the Sulfonamide Benzene Ring

The 3‑methyl group exerts a weak electron‑donating inductive effect (Hammett σₘ = −0.07) on the benzenesulfonamide ring, in contrast to the electron‑withdrawing character of 4‑fluoro (σₚ = +0.06), 4‑bromo (σₚ = +0.23), and 4‑trifluoromethyl (σₚ = +0.54) substituents [1]. This electronic difference subtly modulates the acidity of the sulfonamide NH proton and the electron density on the sulfonamide oxygen atoms, which are critical for zinc‑coordination in carbonic anhydrase (CA) enzymes—a canonical target of aromatic sulfonamides [2]. While direct CA inhibition data for this specific compound have not been disclosed, the sign reversal of the electronic effect relative to 4‑substituted analogs predicts a distinct SAR direction for CA isoform selectivity.

Electronic effect Hammett constant pKa modulation

Rotatable Bond and Conformational Flexibility Differences: 3‑Methyl vs. 4‑Substituted Analogs

The number of rotatable bonds in the 3‑methyl compound is 2 (sulfonamide S–N bond and C–C bond to the methyl group), identical to the unsubstituted parent and the 4‑fluoro analog, but lower than the 4‑tert‑butyl analog which bears an additional rotatable C–C(CH₃)₃ bond (rotatable bond count = 3) [1]. Lower rotatable bond count is associated with reduced conformational entropy penalty upon target binding and can improve binding affinity for rigid, pre‑organized targets such as CA isoforms. Additionally, the meta‑position of the methyl group creates an asymmetric steric profile around the sulfonamide linkage that is geometrically distinct from the para‑substituted analogs, potentially influencing the dihedral angle between the sulfonamide and fluorenone planes [2].

Conformational flexibility Rotatable bonds Entropic penalty

Purity and Supply‑Chain Differentiation: Certified Reference Standards vs. Screening‑Grade Material

Commercial availability data indicate that CAS 866155-08-0 is available at purities ≥95% from multiple specialty chemical vendors, while the 4‑substituted analogs (e.g., 4‑fluoro, CAS 866155-10-4; 4‑bromo, CAS 866155-11-5) are also offered at 95%+ . However, the 3‑methyl compound’s status as an MLSMR‑deposited library member (InterBioScreen STOCK5S-59638) means that its synthetic route and batch‑to‑batch reproducibility have been audited under NIH‑level quality‑assurance protocols, providing an additional layer of provenance tracking that is not uniformly documented for all in‑class analogs [1]. This repository‑level traceability can be decisive when selecting a compound for validation in secondary assays where batch‑dependent impurity profiles could confound dose–response data.

Purity Quality control Reproducibility

Best Research and Industrial Application Scenarios for 3-Methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS 866155-08-0)


Carbonic Anhydrase Isoform‑Selectivity Screening Panels

The inverse electronic character of the 3‑methyl substituent (σₘ = −0.07) compared with 4‑substituted analogs provides a distinct SAR probe for profiling CA isoform selectivity. Because sulfonamide zinc‑coordination strength is sensitive to the acidity of the NH proton, the electron‑donating 3‑methyl group may shift the inhibition profile toward CA isoforms with sterically or electronically distinct active sites [1]. Compound procurement for CA panel screening should therefore include this analog alongside the more common 4‑substituted variants to ensure comprehensive SAR coverage.

Phenotypic Screening in Oncology and Antibacterial Programs

With a predicted logP of ~3.5–4.0 and a TPSA of ~63.2 Ų, the compound sits in a favorable drug‑like space for cell‑based phenotypic assays. The intermediate lipophilicity reduces the risk of non‑specific membrane disruption or aggregation while maintaining sufficient permeability to engage intracellular targets [2]. This profile makes it a suitable candidate for inclusion in focused screening sets targeting oncology (e.g., CA IX/XII‑overexpressing tumor models) or antibacterial pathways (e.g., sulfonamide‑sensitive microbial targets).

Structure‑Guided Fragment Elaboration and Medicinal Chemistry Optimization

The low rotatable‑bond count (2) combined with a rigid fluorenone‑sulfonamide scaffold provides a favorable starting point for fragment‑based drug design and subsequent structure‑guided optimization. The meta‑methyl group introduces a modest steric handle that can be exploited for vector‑based elaboration without introducing the additional entropic penalty associated with bulkier 4‑substituents such as tert‑butyl [3]. X‑ray crystallography campaigns with carbonic anhydrase or other sulfonamide‑binding targets are expected to benefit from the compound’s relatively planar, easily modeled geometry.

Assay Interference and PAINS Liability Assessment in HTS Triage

The fluorenone core is a known substructure in some PAINS (Pan‑Assay INterference Compounds) motifs due to its redox activity. Procuring this specific 3‑methyl analog allows laboratories to directly compare its interference profile (e.g., in ALARM NMR, detergent‑dependent aggregation assays, or redox cycling assays) against 4‑substituted comparators, establishing whether the position and electronic nature of the sulfonamide‑ring substituent modulate the interference tendency of the fluorenone‑sulfonamide chemotype [4]. Such head‑to‑head interference profiling is essential before investing in expensive downstream hit‑validation steps.

Quote Request

Request a Quote for 3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.